3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea
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Overview
Description
3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound that features a unique structure combining pyrazole and pyrazine rings with an oxan-4-yl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole and pyrazine rings, followed by their functionalization. The final step involves the coupling of these rings with the oxan-4-yl urea moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-thiadiazole derivatives
- Imidazole-containing compounds
- Pyrazole derivatives
Uniqueness
Compared to similar compounds, 3-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea stands out due to its unique combination of pyrazole and pyrazine rings with an oxan-4-yl urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-21-10-11(8-19-21)14-13(16-4-5-17-14)9-18-15(22)20-12-2-6-23-7-3-12/h4-5,8,10,12H,2-3,6-7,9H2,1H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISOVNQWSMCTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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